molecular formula C25H24O5 B12302151 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)chromen-4-one

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)chromen-4-one

Cat. No.: B12302151
M. Wt: 404.5 g/mol
InChI Key: PDENUVXFZOTRIJ-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)chromen-4-one is a useful research compound. Its molecular formula is C25H24O5 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)chromen-4-one, commonly referred to as a flavonoid compound, exhibits a range of biological activities that have garnered significant attention in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H30O5C_{25}H_{30}O_{5} with a molecular weight of 410.5 g/mol. Its structure features multiple hydroxyl groups that contribute to its antioxidant properties, as well as a complex cyclohexene moiety that may influence its biological interactions.

PropertyValue
Molecular FormulaC25H30O5C_{25}H_{30}O_{5}
Molecular Weight410.5 g/mol
IUPAC NameThis compound

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively. Research indicates that it can inhibit oxidative stress in various cellular models, which is crucial for preventing cellular damage associated with chronic diseases.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have reported its ability to induce apoptosis in cancer cell lines such as HepG2 (human hepatoblastoma) and SK-N-BE(2)-C (human neuroblastoma). The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic factors like Bax and caspase-3 .

Anti-inflammatory Effects

Inflammation plays a pivotal role in many diseases, including cancer and cardiovascular disorders. This flavonoid has been shown to reduce inflammatory markers in cell culture studies, indicating potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound are mediated through several mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Apoptotic Pathway Modulation : It influences key apoptotic pathways by altering the expression levels of proteins involved in cell survival and death.
  • Inflammatory Pathway Inhibition : The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX contributes to its anti-inflammatory effects.

Study 1: Anticancer Activity

A study conducted on the HepG2 cell line revealed that treatment with this compound resulted in a significant decrease in cell viability at concentrations as low as 10 µM. The study highlighted its potential as an adjunct therapy in hepatocellular carcinoma treatment .

Study 2: Antioxidant Efficacy

In a model assessing oxidative stress, the compound demonstrated a dose-dependent increase in the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), showcasing its potential for protecting against oxidative damage in cellular systems .

Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O5/c1-13(2)17-9-4-14(3)10-18(17)22-20(27)11-21-23(25(22)29)24(28)19(12-30-21)15-5-7-16(26)8-6-15/h5-8,10-12,17-18,26-27,29H,1,4,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDENUVXFZOTRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.